molecular formula C9H14BrNO2 B8549404 gamma-Aminopropylhydroquinone.hydrobromide CAS No. 56865-98-6

gamma-Aminopropylhydroquinone.hydrobromide

Cat. No. B8549404
M. Wt: 248.12 g/mol
InChI Key: BQKSTIMTRFPXMR-UHFFFAOYSA-N
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Patent
US03992449

Procedure details

100 g of γ-aminopropyl-2,5-dimethoxybenzene was heated at an oil bathtemperature of 180° C in 830 ml of 48% hydrobromic acid while blowing therein nitrogen gas. After the reaction, the reaction mixture wascooled, and the precipitated crystals were filtered out and dried to obtain88 g of the end product having a melting point of 130° ~ 131° C (yield 69.3%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
830 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:6]=1[O:13]C.[BrH:15]>>[BrH:15].[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NCCCC1=C(C=CC(=C1)OC)OC
Name
Quantity
830 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
CUSTOM
Type
CUSTOM
Details
dried to obtain88 g of the end product

Outcomes

Product
Name
Type
Smiles
Br.NCCCC1=C(O)C=CC(=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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